N-(2-Chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide
Overview
Description
N-(2-Chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : N-(2-Chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide and its derivatives have been synthesized and characterized using various spectroscopic techniques, revealing their molecular structures and properties (Pandey et al., 2020).
Biological and Pharmacological Activities
- Cytotoxicity Against Cancer Cell Lines : Certain derivatives of this compound have shown promising cytotoxic properties against various human cancer cell lines, indicating potential applications in cancer research and therapy (Pandey et al., 2019).
Chemical Properties and Reactions
Photochemical and Electrochemical Properties : The compound's derivatives have been studied for their photochemical and electrochemical behaviors, which could have implications in materials science and photodynamic therapy (Sobolčiak et al., 2013).
Environmental Degradation Studies : Studies on related compounds have provided insights into their environmental degradation pathways, which is crucial for understanding their environmental impact and for developing remediation strategies (Pignatello & Sun, 1995).
Antimicrobial Activities
- Antimicrobial Potential : Some derivatives have demonstrated potent antimicrobial activity against various pathogens, suggesting their potential use in developing new antimicrobial agents (Halve et al., 2007).
Agricultural Applications
- Nematicidal Activity : Certain derivatives have shown nematicidal activity, highlighting their potential use in agriculture for pest control (Kumari et al., 2014).
Molecular Interactions and Structural Analysis
- Crystal Structure Analysis : The crystal structures of some derivatives have been analyzed, providing valuable information on their molecular interactions and stability, which is essential for their potential applications in various fields (Pandey et al., 2019).
Photophysical and Quantum Chemical Studies
- Quantum Chemical Insights : Studies have been conducted on the quantum chemical properties of the compound's derivatives, exploring their electronic structures and photophysical properties (Khalid et al., 2020).
Photochromism and Prototropic Tautomerism
- Photochromism : Research on related compounds has investigated their photochromic properties, which could be valuable in developing photo-responsive materials (Ito et al., 2011).
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-12-5-2-10(3-6-12)15(20)9-16(21)18-14-7-4-11(19(22)23)8-13(14)17/h2-8H,9H2,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPCIZXJFGDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.